molecular formula C7H4OS B1393734 4-Ethynylthiophene-2-carbaldehyde CAS No. 913828-75-8

4-Ethynylthiophene-2-carbaldehyde

Cat. No.: B1393734
CAS No.: 913828-75-8
M. Wt: 136.17 g/mol
InChI Key: KLJYDZXBWYSFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylthiophene-2-carbaldehyde is an organic compound belonging to the family of thiophene derivatives. It has the molecular formula C7H4OS and a molecular weight of 136.17 g/mol . This compound is characterized by the presence of an ethynyl group attached to the thiophene ring, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Ethynylthiophene-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. For instance, it can act as a substrate for certain enzymes that catalyze the formation of thiophene rings, which are crucial in the synthesis of biologically active compounds . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which stabilize the resulting biochemical structures.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain kinases involved in cell signaling, thereby altering the phosphorylation status of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular processes highlight the potential of this compound as a tool for studying cellular function and regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to regulatory proteins and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound may cause toxicity or adverse effects, such as oxidative stress or inflammation . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal models . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of this compound in different cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with other biomolecules. For instance, its localization in specific organelles may enhance its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the nucleus, cytoplasm, or other organelles, depending on the presence of specific targeting sequences . The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylthiophene-2-carbaldehyde typically involves the reaction of 4-bromo-2-thiophenecarbaldehyde with an ethynylating agent under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4, in an inert atmosphere. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethynylthiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: 4-Ethynylthiophene-2-carboxylic acid.

    Reduction: 4-Ethynylthiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4-Ethynylthiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:

The presence of the ethynyl group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-ethynylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS/c1-2-6-3-7(4-8)9-5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJYDZXBWYSFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-[(trimethylsilyl)ethynyl]thiophene-2-carboxaldehyde (3.3 g, 16 mmol) that was obtained in Example 9 (9a) in methanol (160 ml) was added potassium carbonate (4.3 g, 31 mmol) with stirring, and the resulting mixture was stirred at room temperature for 1 hour. After stirring, insoluble materials were removed by filtration, and the filtrate was evaporated in vacuo. The residue thus obtained was diluted with ethyl acetate, poured into water (100 ml) and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (0:1 to 1:19) as the eluent to afford the title compound (1.5 g) in a yield of 69% as a brown solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 9 ( 9a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Ethynylthiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Ethynylthiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Ethynylthiophene-2-carbaldehyde
Reactant of Route 5
4-Ethynylthiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Ethynylthiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.